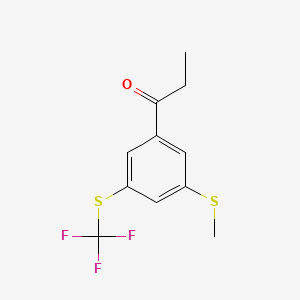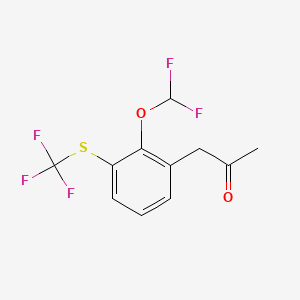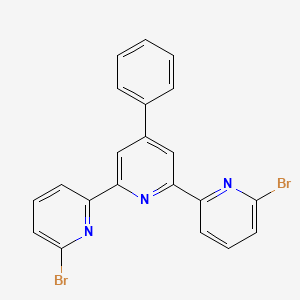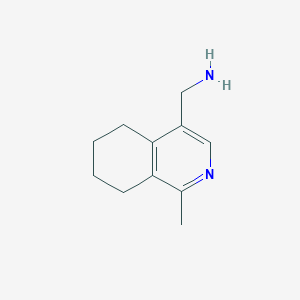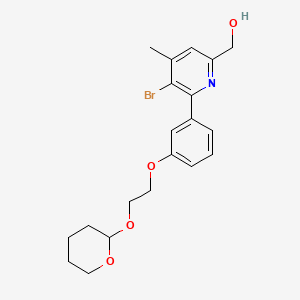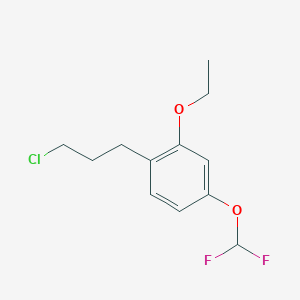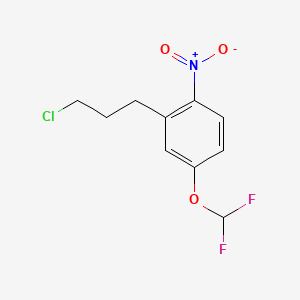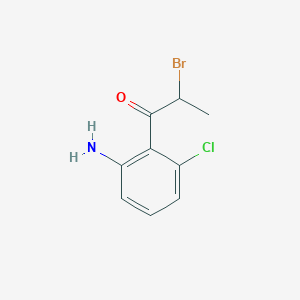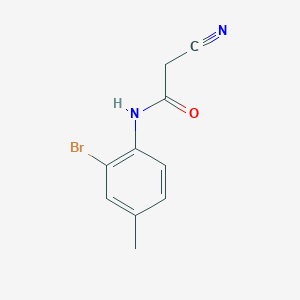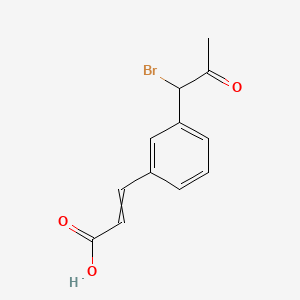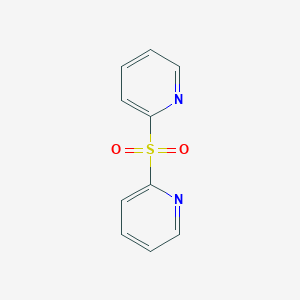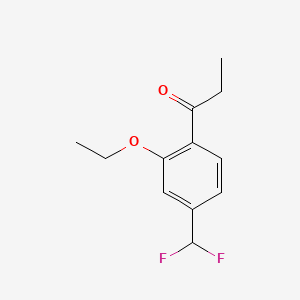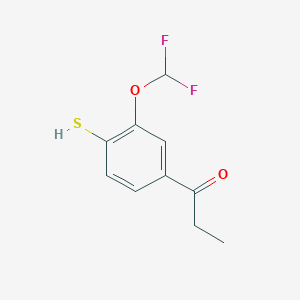
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features a difluoromethyl group attached to a phenyl ring, which is further substituted with an amino group and a propanone moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. The amino group can be introduced via nucleophilic substitution reactions, while the propanone moiety is often incorporated through Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group may also participate in hydrogen bonding, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(1R,2S)-2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains a bis(trifluoromethyl)phenyl group and an alcohol moiety.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Features a trifluoromethyl group at the para position of the phenyl ring.
Uniqueness
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-[2-amino-4-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11F2NO/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13/h3-5,10H,2,13H2,1H3 |
Clé InChI |
SPKOGFRBSFWQSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


